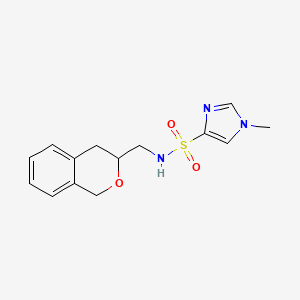

N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide

Descripción

N-(isochroman-3-ylmethyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide-based compound characterized by a 1-methylimidazole core linked to an isochroman-derived substituent via a sulfonamide bridge.

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-17-8-14(15-10-17)21(18,19)16-7-13-6-11-4-2-3-5-12(11)9-20-13/h2-5,8,10,13,16H,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKPQYIDRLHBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The target compound is compared to structurally related sulfonamide derivatives (Table 1):

Key Observations :

- Isochroman vs. Heterocyclic Substituents : The isochroman group in the target compound provides a rigid, oxygen-containing bicyclic structure, contrasting with flexible alkyl chains (e.g., piperidinylmethyl in 9e) or planar aromatic systems (e.g., biphenyl in 14). This rigidity may reduce metabolic degradation compared to compounds like 19a .

- Thioether vs. Sulfonamide Linkers : Compound 11 incorporates a thioether bridge, which may enhance lipophilicity but reduce hydrogen-bonding capacity compared to sulfonamide-linked analogs.

Physicochemical and Spectroscopic Data

- NMR Shifts :

- HPLC Retention : Compounds with bulkier substituents (e.g., isochroman) may exhibit longer retention times than simpler analogs like 19a (t₃₃.38 min for compound 11 vs. t₃₃.96 min for compound 13 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.